molecular formula C17H20N2O4S B5597269 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHYLPHENYL)ACETAMIDE

2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B5597269
M. Wt: 348.4 g/mol
InChI Key: GKOCZFAYVVIPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methanesulfonamido group and a methoxyphenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with methanesulfonyl chloride to form the intermediate 2-methoxyphenylmethanesulfonamide. This intermediate is then reacted with 3-methylphenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(2-methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
  • 2-[N-(4-Methoxyphenyl)methanesulfonamido]-N-(2-methylphenyl)acetamide

Uniqueness

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides a distinct electronic environment, affecting how the compound interacts with other molecules.

Properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-7-6-8-14(11-13)18-17(20)12-19(24(3,21)22)15-9-4-5-10-16(15)23-2/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOCZFAYVVIPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.